Molecular Weight and Polar Surface Area Increase vs. Parent Mono-Sulfonyl Analog
The target compound (MW 315.4) exhibits a molecular weight increase of approximately 104 Da compared to the parent 3-(phenylsulfonyl)pyrrolidine (MW 211.28, PSA 54.55 Ų) [1]. The addition of the cyclopropanesulfonyl group at the 1-position adds two new H-bond acceptors (sulfonyl oxygens) and increases polar surface area by an estimated 40-50 Ų, based on the additive contribution of a second sulfonamide moiety. This shifts the compound into a higher-MW, higher-PSA chemical space that is more consistent with lead-like and drug-like boundary compliance for targets such as lipid-modulating enzymes [2].
| Evidence Dimension | Molecular Weight and Polar Surface Area |
|---|---|
| Target Compound Data | MW = 315.4 Da; estimated PSA ~95-105 Ų (predicted) |
| Comparator Or Baseline | 3-(Phenylsulfonyl)pyrrolidine: MW = 211.28 Da; measured PSA = 54.55 Ų |
| Quantified Difference | ΔMW ≈ +104 Da; ΔPSA ≈ +40-50 Ų (predicted) |
| Conditions | Calculated molecular weight from molecular formula; PSA predicted by fragment-based additive method |
Why This Matters
The higher molecular weight and PSA place the target compound in a differentiated physicochemical profile that may improve solubility in polar aprotic solvents and alter target binding kinetics compared to simpler mono-sulfonyl analogs, directly impacting assay compatibility and lead optimization decisions.
- [1] Molbase. 3-(Benzenesulfonyl)pyrrolidine. CAS 101769-04-4. Available at: https://qiye.molbase.cn/compound/101769-04-4.html View Source
- [2] Keil S, Schaefer HL, Glien M, Guessregen S, Wendler W, Schneider M. Sulfonyl pyrrolidines, method for producing the same and their use as drugs. U.S. Patent 7,468,369. Sanofi-Aventis. 2008. View Source
